

Solubility of 3-Fluoro-2-hydroxypyridine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Fluoro-2-hydroxypyridine**. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes detailed, established experimental protocols for solubility determination, enabling researchers to generate precise and reliable data for their specific applications.

Introduction to 3-Fluoro-2-hydroxypyridine

3-Fluoro-2-hydroxypyridine is a fluorinated pyridine derivative with the molecular formula C_5H_4FNO .^[1] Its structure, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, imparts unique physicochemical properties relevant to its application in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.^[1] Understanding its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development.

Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₅ H ₄ FNO	[1] [2] [3]
Molecular Weight	113.09 g/mol	[2]
Appearance	Colorless or light yellow crystal or liquid; Pale cream powder	[1] [3]
Melting Point	38-39 °C or 155.0-164.0 °C (reports vary)	[1] [3]
Boiling Point	~190 °C at 760 mmHg	[1]
IUPAC Name	3-fluoro-1H-pyridin-2-one	[2]

Solubility Profile

Quantitative, temperature-dependent solubility data for **3-Fluoro-2-hydroxypyridine** in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative statements indicate that it is soluble in water and common organic solvents such as ethanol and dimethyl ether.[\[1\]](#) The solubility of a related isomer, 2-Fluoro-3-hydroxypyridine, has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.

Given the absence of comprehensive quantitative data, the following sections provide detailed experimental protocols for researchers to determine the solubility of **3-Fluoro-2-hydroxypyridine** in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following are standard methods for accurately determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

- Preparation of Saturated Solution:

- Add an excess amount of **3-Fluoro-2-hydroxypyridine** to the chosen organic solvent in a sealed vial or flask.
- Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present at equilibrium.

• Equilibration:

- Agitate the mixture at a constant, controlled temperature using a shaker, magnetic stirrer, or rotator.
- Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The time required may vary depending on the solvent and the compound's dissolution rate.

• Phase Separation:

- After equilibration, cease agitation and allow the undissolved solid to settle.
- Carefully separate the saturated supernatant from the excess solid. This can be achieved by:
 - Centrifugation: Centrifuge the sample to pellet the excess solid.
 - Filtration: Filter the solution through a syringe filter (e.g., 0.22 μm PTFE) that is compatible with the organic solvent. Ensure the filtration apparatus is pre-warmed to the equilibration temperature to prevent precipitation.

• Quantification:

- Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.
- Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or a stream of inert gas).
- Weigh the container with the dried solid residue.

- Calculation:
 - Calculate the solubility using the following formula:
 - Solubility (g/100 mL) = [(Mass of container + residue) - Mass of container] / Volume of supernatant (mL) * 100

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for lower solubility compounds and when a validated analytical method for the compound is available.

Methodology:

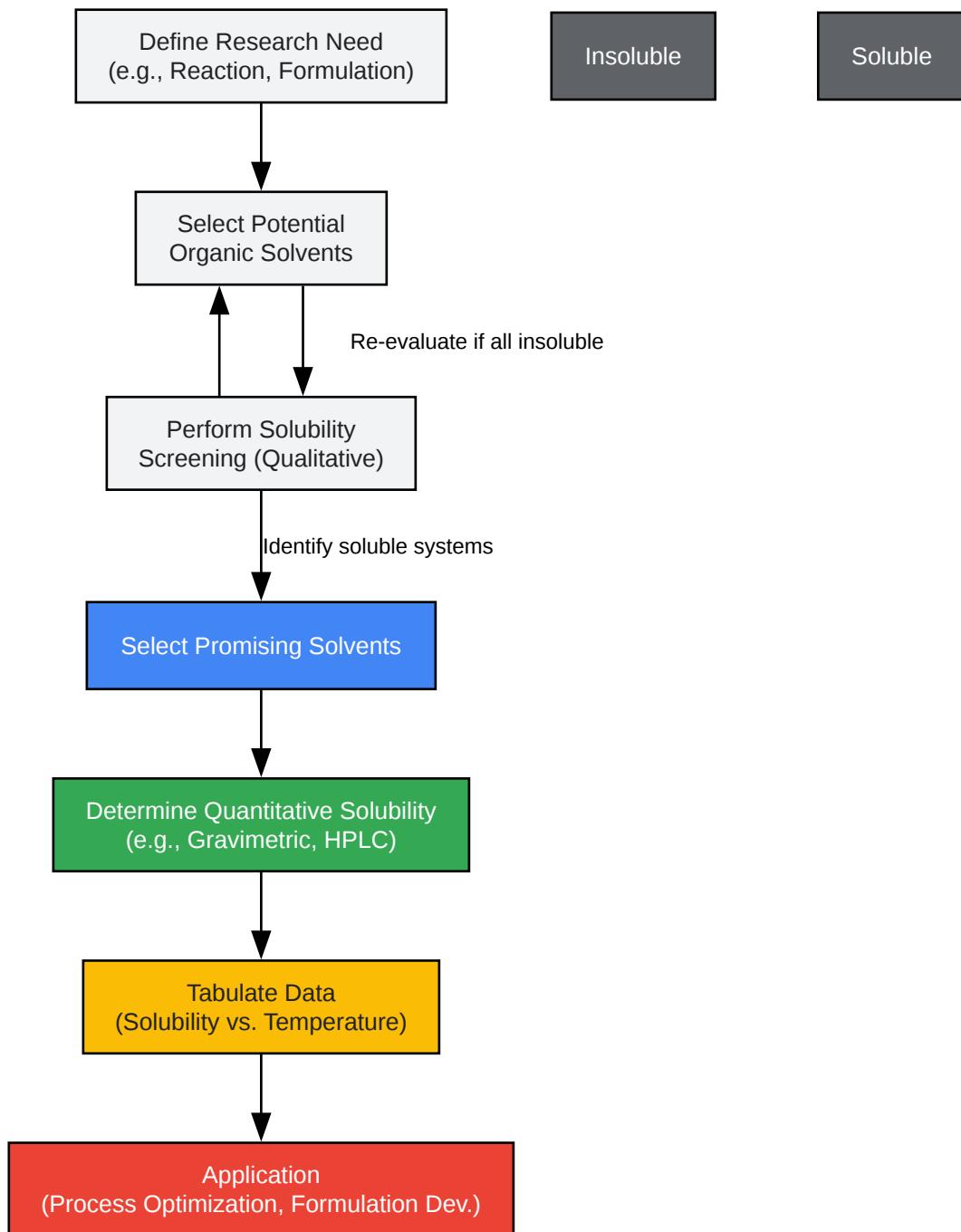
- Preparation of Saturated Solution and Equilibration:
 - Follow steps 1 and 2 from the Gravimetric Method.
- Phase Separation:
 - Follow step 3 from the Gravimetric Method.
- Sample Preparation:
 - Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
- Calibration Curve:
 - Prepare a series of standard solutions of **3-Fluoro-2-hydroxypyridine** of known concentrations.
 - Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration.
- Sample Analysis:

- Inject the diluted sample solution into the HPLC system.
- Determine the concentration of **3-Fluoro-2-hydroxypyridine** in the diluted sample from the calibration curve.

- Calculation:
 - Calculate the original solubility, accounting for the dilution factor:
 - Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and applying solubility data in a research context.



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